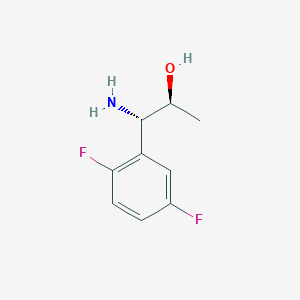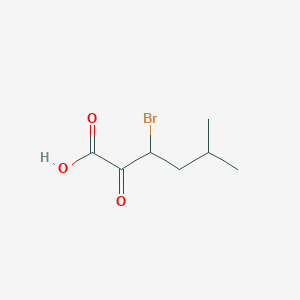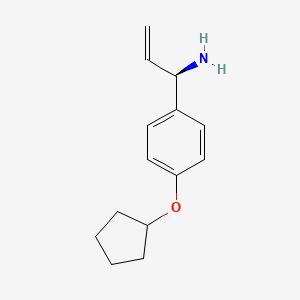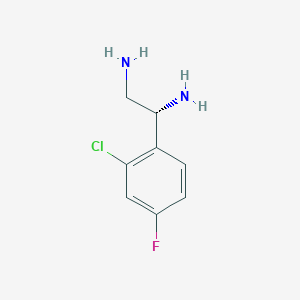
4-Methylcyclohex-1-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohex-1-EN-1-OL is an organic compound with the molecular formula C7H12O. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a hydroxyl group attached to the cyclohexene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohex-1-EN-1-OL can be synthesized through various methods. One common approach involves the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid, leading to the formation of the desired product along with water as a byproduct .
Industrial Production Methods: Industrial production of this compound often involves the use of turpentine oil. The primary component of turpentine, pinene, undergoes hydration in the presence of sulfuric acid to form terpene diol. This intermediate is then dehydrated and distilled to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohex-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methylcyclohexanone.
Reduction: Formation of 4-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexenes depending on the reagent used.
Scientific Research Applications
4-Methylcyclohex-1-EN-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylcyclohex-1-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The presence of the double bond and the methyl group also affects its chemical behavior, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Cyclohexenol: Similar structure but lacks the methyl group.
Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 4-Methylcyclohex-1-EN-1-OL is unique due to the combination of the methyl group, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methylcyclohexen-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
RMGKOJUDMGZJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)



![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13040581.png)


![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)

![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)
